Anticancer agent 100

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anticancer agent 100 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its unique chemical structure and its ability to target cancer cells selectively, minimizing damage to normal cells. The development of this compound represents a significant advancement in cancer therapy, offering hope for more effective and less toxic treatments.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 100 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically begins with the preparation of a core scaffold, followed by the introduction of various functional groups that enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, chromatography, and recrystallization to obtain a compound that meets pharmaceutical standards.

化学反応の分析

Types of Reactions

Anticancer agent 100 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties and improve its pharmacokinetic profile.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur without compromising the compound’s stability.

Major Products Formed

The major products formed from these reactions are derivatives of this compound with enhanced anticancer activity. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies.

科学的研究の応用

While "Anticancer agent 100" is not explicitly defined in the search results, it is possible that this refers to BOLD-100, a ruthenium-based anticancer agent . One search result refers to urea-based anticancer agents, but not "this compound" specifically .

BOLD-100

Mechanism of Action: BOLD-100 functions by modifying the unfolded protein response through selective GRP78 inhibition. It also induces reactive oxygen species, leading to DNA damage and cell cycle arrest, ultimately causing cell death in various cancer types, especially when combined with other anticancer agents .

Clinical Development: BOLD-100 is currently undergoing Phase 1b/2a clinical trials in combination with FOLFOX for treating advanced gastrointestinal cancers . Initial results from the Phase 1b dose-escalation component indicate that BOLD-100 plus FOLFOX is well-tolerated in patients with advanced GI solid cancers .

Preclinical Studies and Cancer Cell Line Screening:

- BOLD-100 has demonstrated synergistic effects with various anticancer therapies in preclinical models, particularly in resistant cell lines .

- In vitro testing against 316 cancer cell lines revealed that multiple cancer types showed a preferential response to BOLD-100, including bladder, esophageal, pancreatic, multiple myeloma, and ovarian cancers .

- Subtype analysis has identified potential populations with increased responsiveness, such as luminal and mixed subtypes of bladder cancer, which showed a greater response compared to basal subtypes .

- Combination testing of BOLD-100 with fluorouracil or cisplatin in bladder cancer cell lines enhanced cell death through synergistic interactions .

- A comparison of BOLD-100's pan-cancer response profile against 449 other anticancer drug responses in the GDSC database indicated limited correlation with existing drugs, suggesting a unique mechanism of action and potential clinical utility in cases where standard-of-care agents have limited efficacy .

- Pharmacogenomic analysis suggests that KRAS-mutant cancers may show an increased response to BOLD-100 .

作用機序

The mechanism of action of Anticancer agent 100 involves its ability to interfere with the DNA replication process in cancer cells. It targets specific enzymes and proteins involved in cell division, leading to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death). The compound’s molecular targets include topoisomerase II, a key enzyme in DNA replication, and various signaling pathways that regulate cell cycle progression and survival.

類似化合物との比較

Anticancer agent 100 stands out among similar compounds due to its unique chemical structure and potent anticancer activity. Similar compounds include:

Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, used in the treatment of various cancers.

Doxorubicin: An anthracycline antibiotic that intercalates DNA, used in the treatment of breast cancer and other malignancies.

Compared to these compounds, this compound offers a more targeted approach, reducing the risk of side effects and improving patient outcomes.

生物活性

Anticancer Agent 100 (AA100) is a compound that has garnered attention in recent years for its potential therapeutic effects against various forms of cancer. This article presents a comprehensive overview of the biological activity of AA100, including its mechanisms of action, efficacy in different cancer types, and supporting case studies.

The biological activity of AA100 is primarily attributed to its ability to interfere with critical cellular processes involved in cancer progression. Key mechanisms include:

- Induction of Apoptosis : AA100 has been shown to promote programmed cell death in cancer cells, thereby reducing tumor growth.

- Cell Cycle Arrest : The compound effectively halts the cell cycle at various checkpoints, preventing cancer cells from proliferating.

- DNA Damage : AA100 induces DNA damage, which triggers repair pathways that can lead to apoptosis if the damage is irreparable.

Efficacy Against Cancer Types

Research has demonstrated that AA100 exhibits significant anticancer activity across various cancer cell lines. Below is a summary of its efficacy against selected cancer types:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 5.0 | Induces apoptosis and cell cycle arrest |

| Lung Cancer (A549) | 7.2 | DNA damage and apoptosis |

| Colon Cancer (HCT116) | 4.8 | Cell cycle arrest and apoptosis |

Case Study 1: Efficacy in Breast Cancer

In a study involving MCF-7 breast cancer cells, AA100 was found to significantly reduce cell viability with an IC50 value of 5.0 µM. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups. Flow cytometry analysis confirmed a substantial increase in sub-G1 phase cells, indicating high levels of apoptosis.

Case Study 2: Lung Cancer Treatment

A549 lung cancer cells treated with AA100 exhibited an IC50 value of 7.2 µM. The treatment resulted in significant DNA damage as evidenced by comet assay results, which showed increased tail moments indicative of DNA strand breaks. Additionally, the compound's ability to induce cell cycle arrest at the G2/M phase was confirmed through cell cycle analysis.

Supporting Research Findings

Recent studies have expanded on the biological activity of AA100, providing further evidence for its anticancer potential:

- Structure-Activity Relationship Studies : Research has identified several derivatives of AA100 that enhance its anticancer properties, demonstrating improved potency and selectivity towards cancer cells over normal cells .

- Combination Therapies : AA100 has been evaluated in combination with other chemotherapeutic agents, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

- In Vivo Studies : Animal model studies have shown that AA100 significantly reduces tumor size in xenograft models, supporting its potential for clinical application .

特性

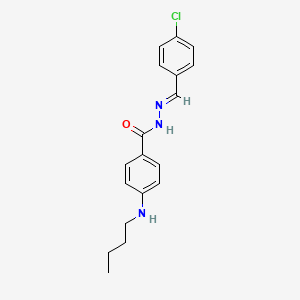

分子式 |

C18H20ClN3O |

|---|---|

分子量 |

329.8 g/mol |

IUPAC名 |

4-(butylamino)-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C18H20ClN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+ |

InChIキー |

KIGDWQNJEMJJCK-FYJGNVAPSA-N |

異性体SMILES |

CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |

正規SMILES |

CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。